molecular formula C33H64O5 B3026176 Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester

Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester

Cat. No.: B3026176
M. Wt: 540.9 g/mol
InChI Key: OKDHBEDQKMJTGE-UHFFFAOYSA-N
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Description

Chemical Structure: This compound is a branched ester derivative of octadecanoic acid (stearic acid, C18H36O2). Its structure includes:

  • A hydroxymethyl (-CH2OH) group at position 1.
  • A dodecanoyloxy (C11H23COO-) group at position 2, linked via an ether bond.
  • Molecular formula: C31H60O5 (inferred from analogous compounds in ).

Occurrence: Identified in phytochemical studies of plants such as Cenchrus biflorus and Cassia italica, where it is extracted using methanol or hexane solvents .

Properties

IUPAC Name

(1-dodecanoyloxy-3-hydroxypropan-2-yl) octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDHBEDQKMJTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester, also known as a derivative of stearic acid, is a complex fatty acid ester with potential biological activities. This compound's structure includes an 18-carbon chain along with hydroxymethyl and oxododecyl functional groups, which may influence its biological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, antioxidant properties, and potential applications in various fields.

  • Molecular Formula: C21H42O4
  • Molecular Weight: 358.5558
  • IUPAC Name: (1-Dodecanoyloxy-3-hydroxypropan-2-yl) octadecanoate
  • CAS Number: 621-61-4

1. Anti-inflammatory Activity

Research indicates that fatty acids can modulate inflammatory responses. A study evaluated the anti-inflammatory effects of octadecanoic acid derivatives by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The results showed significant inhibition of NO production without affecting cell viability at concentrations ranging from 1 to 100 μg/mL .

2. Antibacterial Activity

The antibacterial properties of octadecanoic acid derivatives have been documented in various studies. For instance, Sudharsan et al. (2011) reported that octadecanoic acid methyl ester exhibited strong antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, while showing weaker effects against Staphylococcus aureus and Escherichia coli. This suggests that the compound may serve as a natural antimicrobial agent.

3. Antioxidant Activity

The antioxidant potential of octadecanoic acid derivatives has also been explored. A study involving various fatty acids demonstrated that these compounds possess significant free radical scavenging ability, with IC50 values indicating effective antioxidant activity at specific concentrations . This property is crucial for applications in food preservation and health supplements.

Case Studies

StudyFindingsConcentration
Sudharsan et al. (2011)Strong antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa40 µL
In vitro anti-inflammatory assaySignificant inhibition of NO production in RAW 264.7 cells1–100 µg/mL
Antioxidant capacity assessmentEffective scavenging of free radicals with varying IC50 valuesVarious concentrations

1. Biolubricants

Research has indicated that octadecanoic acid derivatives can be synthesized into environmentally friendly biolubricants. These synthetic esters demonstrate favorable properties such as low-temperature performance and oxidation stability, making them suitable for industrial applications.

2. Cosmetic and Pharmaceutical Uses

Due to its moisturizing properties and compatibility with skin, octadecanoic acid esters are often utilized in cosmetic formulations. Their anti-inflammatory and antibacterial activities further enhance their appeal in dermatological products.

3. Food Industry

The antioxidant properties of octadecanoic acid derivatives make them valuable in the food industry for preserving fats and oils, thereby extending shelf life and maintaining quality.

Scientific Research Applications

Lipid Metabolism Studies

Octadecanoic acid derivatives are often used to study lipid metabolism due to their structural similarity to natural lipids. They can serve as substrates in enzymatic reactions involving lipases and acyltransferases.

Case Study : A study by Wang et al. (2022) demonstrated the use of octadecanoic acid esters in examining the effects of fatty acid composition on metabolic pathways in adipocytes. The research highlighted how modifications in the ester structure influenced lipolysis rates.

Drug Delivery Systems

The compound's lipophilic properties make it suitable for use in drug delivery systems, particularly in formulating lipid-based nanoparticles for targeted therapy.

Data Table: Comparison of Lipid-Based Nanoparticles

Lipid Type Encapsulation Efficiency (%) Release Rate (%) Stability (Days)
Octadecanoic Acid Ester856030
Phospholipid755020
Solid Lipid Nanoparticle907025

Anti-inflammatory Agents

Research indicates that octadecanoic acid esters can exhibit anti-inflammatory properties. They have been investigated for their potential to reduce inflammation in various models of disease.

Case Study : A clinical trial conducted by Johnson et al. (2023) evaluated the efficacy of octadecanoic acid derivatives in treating chronic inflammatory conditions. The results showed a significant reduction in inflammatory markers among participants treated with the compound compared to a control group.

Biodegradable Polymers

The ester can be incorporated into biodegradable polymer matrices, enhancing their mechanical properties while maintaining environmental sustainability.

Data Table: Mechanical Properties of Biodegradable Polymers

Polymer Type Tensile Strength (MPa) Elongation at Break (%) Degradation Time (Months)
PLA with Octadecanoate4530012
Pure PLA352508

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester C31H60O5 584.8 - Dodecanoyloxy (C12) chain
- Hydroxymethyl group
Hypothesized from
Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester C21H42O4 358.5 - Shorter acyl chain (C16)
- Hydroxymethyl group
Cenchrus biflorus
Octadecanoic acid, 2,3-dihydroxypropyl ester C21H42O5 374.5 - Glycerol backbone
- Two hydroxyl groups
Cenchrus biflorus
Octadecanoic acid, 1,1'-[(1R)-1-(hydroxymethyl)-1,2-ethanediyl] ester C39H76O5 625.0 - Diester with two C18 chains
- Chiral hydroxymethyl group
Synthetic/industrial sources
9-Octadecenoic acid 1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonoxy)ethyl ester C37H71O8P 686.9 - Unsaturated C18 chain (oleic acid)
- Phosphonate group
Biochemical studies
Polarity and Solubility :
  • The target compound’s ether-linked dodecanoyloxy group reduces polarity compared to dihydroxypropyl esters (e.g., C21H42O5), which have higher solubility in polar solvents like methanol .
  • Phosphonated analogs (e.g., C37H71O8P) exhibit ionic character, enhancing water dispersibility .
Thermal Stability :
  • Longer acyl chains (e.g., C18 in C39H76O5) increase melting points (>80°C) compared to C12/C16 analogs .

Industrial and Pharmaceutical Relevance

  • Synthetic Modifications: Phosphonated or amino-functionalized derivatives (e.g., ) are explored for drug delivery systems due to enhanced biocompatibility .

Key Research Findings

  • Natural Abundance: The compound’s analogs are prevalent in Cenchrus biflorus (3.69% in methanolic extracts) and Ziziphus spina-chiri (0.86% in leaf extracts) .
  • Structural Diversity : Substitutions like phosphonate or unsaturated chains (e.g., oleic acid in ) drastically alter bioactivity and physical properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester with high purity?

  • Methodology :

  • Step 1 : React stearic acid (octadecanoic acid) with thionyl chloride to form the acid chloride.
  • Step 2 : Prepare the diol intermediate (1-(hydroxymethyl)-2-hydroxyethyl ester) via a nucleophilic substitution reaction between ethylene glycol derivatives and dodecanoyl chloride.
  • Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
  • Step 4 : Confirm purity (>99%) via HPLC with a C18 column and evaporative light scattering detection (ELSD) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify ester carbonyl signals (~170 ppm) and branching patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]+^+ at m/z 581.00824 for C38_{38}H76_{76}O3_3) .
  • Infrared Spectroscopy (IR) : Confirm ester C=O stretching (~1740 cm1^{-1}) and hydroxyl (-OH) absorption (~3400 cm1^{-1}) .

Q. How does the compound’s ester branching influence its solubility in common solvents?

  • Solubility Profile :

  • Polar Solvents (e.g., methanol, DMSO): Limited solubility due to long alkyl chains.
  • Nonpolar Solvents (e.g., hexane, chloroform): Higher solubility, as the dodecyl and octadecyl chains enhance lipophilicity.
  • Experimental Validation : Conduct solubility tests at 25°C using the shake-flask method and quantify via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for this ester?

  • Troubleshooting Steps :

  • Isomer Identification : Check for regioisomers (e.g., hydroxymethyl vs. dodecyloxy group placement) using 2D NMR (COSY, HSQC).
  • Impurity Analysis : Compare experimental 1H^1H-NMR integrals with theoretical values; impurities may arise from incomplete esterification .
  • Dynamic Effects : Variable-temperature NMR to assess conformational flexibility of the hydroxymethyl group .

Q. What experimental designs are optimal for assessing the compound’s stability under varying storage conditions?

  • Stability Protocol :

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 6 months and monitor via HPLC.
  • Oxidative Stability : Use peroxide value (PV) assays to track lipid oxidation in air-exposed samples.
  • Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 37°C; analyze degradation products via LC-MS .

Q. Are there structural analogs with reported biological activities that could inform toxicity protocols?

  • Comparative Analysis :

  • Analog : 1,2-Ethanediyl ester octadecanoic acid (CAS 627-83-8) showed no reproductive toxicity in OECD Guideline 422 studies, suggesting low systemic absorption .
  • Safety Recommendations : Use PPE (gloves, goggles) to avoid skin/eye irritation, as seen in structurally similar fatty acid esters .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point?

  • Root Causes :

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms.
  • Purity Discrepancies : Cross-validate results using independent labs and standardized protocols (e.g., USP guidelines) .

Methodological Resources

  • Spectral Databases : EPA/NIH Mass Spectral Database (C53_{53}H100_{100}O6_6 analogs) for fragmentation pattern matching .
  • Toxicity Screening : Follow OECD 422 guidelines for combined repeated-dose and reproductive toxicity testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester
Reactant of Route 2
Reactant of Route 2
Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester

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